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Compound of Interest

Compound Name: MMV03

Cat. No.: B10802231

DISCLAIMER:These application notes are for informational purposes for researchers,
scientists, and drug development professionals. The synthesis and handling of chemical
compounds should only be performed by qualified individuals in a controlled laboratory setting
with appropriate safety precautions. The protocols described herein are based on publicly
available scientific literature and have not been independently verified.

Introduction

MMV693183 is an antimalarial drug candidate developed by Medicines for Malaria Venture
(MMV) that has shown promise for the treatment of uncomplicated malaria and for managing
resistance.[1][2][3] It functions as a first-in-class acetyl-CoA synthetase (ACS) inhibitor.[4] This
document provides a detailed protocol for a highly regioselective, protecting-group-free
synthesis of MMV693183, adapted from published research, to guide researchers in its
preparation and purification.[1] The described three-step synthesis boasts a notable overall
yield and high purity of the final active pharmaceutical ingredient (API).

Chemical Information
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Compound Molecular Molecular
IUPAC Name ) CAS Number
Name Formula Weight

N-((S)-1-((R)-2,4-
dihydroxy-3,3-
dimethylbutanam
MMV693183 ido)propan-2- C19H25F3N204 422.41 g/mol Not available
yD-2,4,5-
trifluorobenzamid

e

Synthesis Overview

The synthesis of MMV693183 is accomplished through a three-step process starting from
commercially available materials. This approach avoids the use of protecting groups, which
enhances the efficiency of the synthesis. The key steps involve:

o Regioselective Amidation: Reaction of (S)-(-)-1,2-diaminopropane dihydrochloride with D-(-)-
pantolactone to form the mono-amide intermediate.

o Diastereomeric Salt Formation: Purification of the desired regioisomer through the formation

of a tartrate salt.

o Final Acylation: Acylation of the purified amine with 2,4,5-trifluorobenzoyl chloride to yield
MMV693183.

Experimental Protocols
Materials and Reagents

Reagents and solvents should be of high purity and purchased from reputable chemical
suppliers. Key starting materials include (S)-(-)-1,2-diaminopropane dihydrochloride and D-(-)-
pantolactone.

Step 1: Synthesis of (R)-N-((S)-2-aminopropyl)-2,4-
dihydroxy-3,3-dimethylbutanamide (11)
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This step involves the regioselective acylation of the less sterically hindered primary amine of
(S)-1,2-diaminopropane.

Procedure:

e To a two-neck round-bottom flask, add (S)-1,2-diaminopropane dihydrochloride (10.0 g, 68
mmol, 1.0 equiv) and a mixture of isopropanol (IPA) and water (9:1, 100.0 mL).

¢ Add sodium carbonate (NazCOs) (21.6 g, 204 mmol, 3.0 equiv) to the flask at 25 °C and stir
the mixture for 2 hours.

e Cool the reaction mixture to 0 °C.
e Add (R)-pantolactone (8.85 g, 68 mmol, 1.0 equiv) in one portion.

 Allow the mixture to warm to 25 °C and monitor the reaction by HPLC until the lactone is
completely consumed (approximately 5 hours).

o Dilute the mixture with methyl t-butyl ether (MTBE) (50 mL) to precipitate inorganic salts.
« Filter the solids and wash the filter cake with IPA (3 x 10 mL).
o Combine the filtrates and evaporate to dryness under vacuum.

» Purify the crude product by column chromatography on silica gel using a gradient of
dichloromethane (DCM) to 1:9 methanol/DCM to yield a mixture of the desired product and
its regioisomer (9:1 ratio, 11.7 g, 83% yield) as a colorless oil.

Step 2: Synthesis of (S)-1-((R)-2,4-dihydroxy-3,3-
dimethylbutanamido)propan-2-aminium Tartrate (18)

This step selectively isolates the desired regioisomer through diastereomeric salt formation.
Procedure:
» Dissolve the mixture of regioisomers from Step 1 in a 9:1 mixture of IPA and methanol.

e Add L-(+)-tartaric acid (0.9 equiv) to the solution.
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Stir the mixture to allow for the selective precipitation of the tartrate salt of the desired
regioisomer.

Filter the precipitate and wash with a cold solvent mixture to obtain the pure tartrate salt (18)
in 78% vyield.

Step 3: Synthesis of N-((S)-1-((R)-2,4-dihydroxy-3,3-
dimethylbutanamido)propan-2-yl)-2,4,5-
trifluorobenzamide (MMV693183)

This is the final step to produce the active pharmaceutical ingredient.

Procedure:

Suspend the tartrate salt (18) from Step 2 in a suitable solvent.

Add sodium carbonate (Na2COs3) (1.5 equiv) to neutralize the tartrate salt.
Cool the mixture to 0 °C.

Add 2,4,5-trifluorobenzoyl chloride (1.1 equiv) dropwise.

Stir the reaction at 0 °C for 2 hours, monitoring for completion by HPLC.

Upon completion, dilute the reaction mixture with MTBE (70 mL) and filter off the insoluble
salts.

Wash the filter cake with methanol (3 x 10 mL).

Combine the organic layers and evaporate to dryness.

Purify the crude product by column chromatography on silica gel using a gradient of hexanes
to 1:9 ethyl acetate/hexanes to yield MMV693183 as a white solid (72% yield, >99% HPLC

purity).

Data Presentation

Table 1. Summary of a Multi-gram Scale Synthesis of MMV693183
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Synthesis Workflow Diagram
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Caption: Workflow for the three-step synthesis of MMV693183.
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Conclusion

The provided protocol outlines an efficient and highly regioselective synthesis of the
antimalarial candidate MMV693183. By avoiding the use of protecting groups, this method is
more streamlined and cost-effective for producing the API in high yield and purity. This
information should serve as a valuable resource for researchers in the field of antimalarial drug
discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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